1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AL-0671 is a small molecule drug initially developed by Mitsubishi Tanabe Pharma Corporation. It is known for its role as a potassium channel opener, specifically targeting the voltage-gated potassium channel subunit Kv7.2. The compound has been studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders such as hyperlipidemia and hypertension .
Preparation Methods
The synthesis of AL-0671 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the bicyclic heptane ring system, which is a key feature of AL-0671.
Functional group modifications: Introduction of the cyanoguanidine moiety and other functional groups to enhance the compound’s activity and selectivity.
Industrial production methods for AL-0671 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Chemical Reactions Analysis
AL-0671 undergoes various chemical reactions, including:
Oxidation: AL-0671 can undergo oxidation reactions, which may involve the formation of reactive oxygen species.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of different reduced species.
Substitution: AL-0671 can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: AL-0671 serves as a valuable tool for studying potassium channel modulation and its effects on cellular processes.
Biology: The compound is used to investigate the role of potassium channels in physiological and pathological conditions.
Medicine: AL-0671 has shown promise in the treatment of cardiovascular diseases and metabolic disorders.
Mechanism of Action
AL-0671 exerts its effects by stimulating the voltage-gated potassium channel subunit Kv7.2. This activation leads to an increase in potassium current, which helps regulate cellular excitability and maintain proper electrical signaling in cells. The compound’s mechanism of action involves binding to the potassium channel and inducing conformational changes that enhance its activity. This results in various physiological effects, including vasodilation and improved lipid metabolism .
Comparison with Similar Compounds
AL-0671 is unique in its specific targeting of the Kv7.2 potassium channel subunit. Similar compounds include:
Pinacidil: Another potassium channel opener, but it does not inhibit protein glycation and low-density lipoprotein oxidation as effectively as AL-0671.
Levcromakalim: Also a potassium channel opener, but lacks the antioxidant properties of AL-0671.
The uniqueness of AL-0671 lies in its dual ability to modulate potassium channels and exhibit antioxidant properties, making it a promising candidate for the treatment of complex metabolic and cardiovascular conditions .
Properties
Molecular Formula |
C14H19ClN6 |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride |
InChI |
InChI=1S/C14H18N6.ClH/c15-8-18-14(19-11-3-4-13(16)17-7-11)20-12-6-9-1-2-10(12)5-9;/h3-4,7,9-10,12H,1-2,5-6H2,(H2,16,17)(H2,18,19,20);1H/t9-,10+,12-;/m1./s1 |
InChI Key |
ZIVGNHQBUJFAOF-QQQUOLKDSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2N=C(NC#N)NC3=CN=C(C=C3)N.Cl |
Canonical SMILES |
C1CC2CC1CC2N=C(NC#N)NC3=CN=C(C=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.